molecular formula C20H18Cl2N2O2S B3587100 3,6-Dichlorobenzo[b]thiophen-2-yl 4-(4-methoxyphenyl)piperazinyl ketone

3,6-Dichlorobenzo[b]thiophen-2-yl 4-(4-methoxyphenyl)piperazinyl ketone

Cat. No.: B3587100
M. Wt: 421.3 g/mol
InChI Key: WYMQFJKSBIBNQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichlorobenzo[b]thiophen-2-yl 4-(4-methoxyphenyl)piperazinyl ketone is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzo[b]thiophene core substituted with dichloro groups and a piperazinyl ketone moiety attached to a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichlorobenzo[b]thiophen-2-yl 4-(4-methoxyphenyl)piperazinyl ketone typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichlorobenzo[b]thiophen-2-yl 4-(4-methoxyphenyl)piperazinyl ketone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3,6-Dichlorobenzo[b]thiophen-2-yl 4-(4-methoxyphenyl)piperazinyl ketone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Dichlorobenzo[b]thiophen-2-yl 4-(4-methoxyphenyl)piperazinyl ketone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichlorobenzo[b]thiophen-2-yl 4-(4-methoxyphenyl)piperazinyl ketone is unique due to its specific substitution pattern and the presence of both dichloro and methoxyphenyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(3,6-dichloro-1-benzothiophen-2-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O2S/c1-26-15-5-3-14(4-6-15)23-8-10-24(11-9-23)20(25)19-18(22)16-7-2-13(21)12-17(16)27-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMQFJKSBIBNQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichlorobenzo[b]thiophen-2-yl 4-(4-methoxyphenyl)piperazinyl ketone
Reactant of Route 2
Reactant of Route 2
3,6-Dichlorobenzo[b]thiophen-2-yl 4-(4-methoxyphenyl)piperazinyl ketone
Reactant of Route 3
Reactant of Route 3
3,6-Dichlorobenzo[b]thiophen-2-yl 4-(4-methoxyphenyl)piperazinyl ketone
Reactant of Route 4
Reactant of Route 4
3,6-Dichlorobenzo[b]thiophen-2-yl 4-(4-methoxyphenyl)piperazinyl ketone
Reactant of Route 5
Reactant of Route 5
3,6-Dichlorobenzo[b]thiophen-2-yl 4-(4-methoxyphenyl)piperazinyl ketone
Reactant of Route 6
Reactant of Route 6
3,6-Dichlorobenzo[b]thiophen-2-yl 4-(4-methoxyphenyl)piperazinyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.